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Compound of Interest

Compound Name: 2-Aminobenzene-1,4-diol

Cat. No.: B1230505 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-
aminobenzene-1,4-diol (CAS No: 20734-68-3), a key intermediate in the synthesis of various

pharmaceuticals and other bioactive molecules. This document presents available Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured

format, along with detailed experimental protocols to aid in the replication and interpretation of

these findings.

Core Spectral Data
The following tables summarize the key spectral data for 2-aminobenzene-1,4-diol. Due to the

limited availability of publicly accessible, experimentally-derived spectra for this specific

compound, predicted data and typical spectral ranges for the constituent functional groups are

also provided for reference.

Table 1: ¹H NMR Spectral Data (Predicted)

Chemical Shift (ppm) Multiplicity Assignment

~6.5-7.0 m Aromatic CH

~4.0-5.0 br s -NH₂

~8.0-9.0 br s -OH

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 5 Tech Support

https://www.benchchem.com/product/b1230505?utm_src=pdf-interest
https://www.benchchem.com/product/b1230505?utm_src=pdf-body
https://www.benchchem.com/product/b1230505?utm_src=pdf-body
https://www.benchchem.com/product/b1230505?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1230505?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: Predicted data is based on standard chemical shift values and may vary depending on

the solvent and other experimental conditions. The protons of the -NH₂ and -OH groups are

exchangeable and may not always be observed or may appear as broad signals.

Table 2: ¹³C NMR Spectral Data (Predicted)

Chemical Shift (ppm) Assignment

~140-150 C-OH

~130-140 C-NH₂

~110-120 Aromatic CH

Note: Predicted data is based on established substituent effects on aromatic rings.

Table 3: IR Spectral Data

Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad
O-H Stretch (phenolic), N-H

Stretch (amine)

3100-3000 Medium Aromatic C-H Stretch

1620-1580 Medium-Strong
N-H Bend (amine), C=C

Stretch (aromatic)

1520-1450 Medium-Strong C=C Stretch (aromatic)

1300-1200 Strong C-O Stretch (phenol)

1250-1020 Medium C-N Stretch (aromatic amine)

900-675 Strong
Aromatic C-H Out-of-Plane

Bend

Note: The broadness of the peak in the 3400-3200 cm⁻¹ region is due to hydrogen bonding.

Table 4: Mass Spectrometry Data
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m/z Interpretation

125.05 [M]⁺ (Molecular Ion)

Note: The molecular weight of 2-aminobenzene-1,4-diol (C₆H₇NO₂) is 125.13 g/mol .

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data presented

above. Specific parameters may need to be optimized based on the instrumentation and

sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 2-aminobenzene-1,4-diol would be dissolved in a deuterated solvent, such as

DMSO-d₆ or CDCl₃, containing a small amount of tetramethylsilane (TMS) as an internal

standard. Both ¹H and ¹³C NMR spectra would be acquired on a high-resolution NMR

spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard acquisition parameters would

be used. For ¹³C NMR, a proton-decoupled sequence would be employed to simplify the

spectrum.

Infrared (IR) Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

The sample could be prepared as a KBr pellet by grinding a small amount of the solid

compound with dry potassium bromide and pressing the mixture into a thin, transparent disk.

Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR)

accessory, where a small amount of the solid sample is placed directly onto the ATR crystal.

Mass Spectrometry (MS)
Mass spectral analysis would be performed using a mass spectrometer, typically with an

electron ionization (EI) source for volatile compounds or electrospray ionization (ESI) for less

volatile or thermally labile compounds. For EI-MS, the sample would be introduced into the ion

source, where it is bombarded with a beam of electrons to generate charged fragments and the

molecular ion. The resulting ions are then separated based on their mass-to-charge ratio.
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Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic identification and

characterization of a synthesized compound like 2-aminobenzene-1,4-diol.
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 2-
aminobenzene-1,4-diol.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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